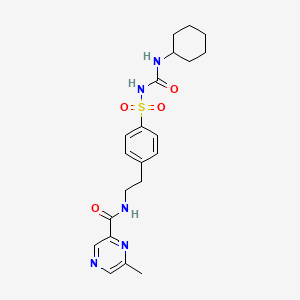
6-Methylthioguanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthioguanine-d3 is a deuterium-labeled analog of 6-Methylthioguanine, a compound known for its immunosuppressive and anticancer properties. The molecular formula of this compound is C6H6N5S, and it has a molecular weight of 180.21034 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the 6-Methylthioguanine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carefully controlled to ensure consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or other reduced forms of the compound.
Scientific Research Applications
6-Methylthioguanine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying chemical reactions.
Biology: Employed in studies of DNA and RNA interactions, as well as in the investigation of cellular processes involving thiopurines.
Medicine: Utilized in research on anticancer and immunosuppressive therapies, particularly in understanding the mechanisms of action and metabolism of thiopurines.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs.
Mechanism of Action
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of cell proliferation and induction of cell death, making it effective as an anticancer agent. The compound also affects various molecular targets and pathways, including the inhibition of purine synthesis and the induction of DNA damage .
Comparison with Similar Compounds
6-Methylthioguanine-d3 is similar to other thiopurines, such as 6-Thioguanine and 6-Mercaptopurine. its deuterium labeling provides unique advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately. Other similar compounds include:
6-Thioguanine: Known for its anticancer and immunosuppressive properties.
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific applications and properties.
Properties
CAS No. |
1346601-96-4 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
184.235 |
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI Key |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
Synonyms |
6-[(Methyl-d3)thio]-1H-purin-2-amine; 2-Amino-6-(methyl-d3)mercaptopurine; NSC 29420-d3; 2-Amino-6-(methyl-d3)thiopurine; S-(Methyl-d3)-6-thioguanine; S6-(Methyl-d3)-6-thioguanine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


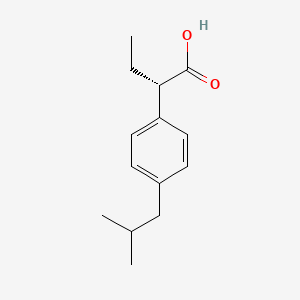
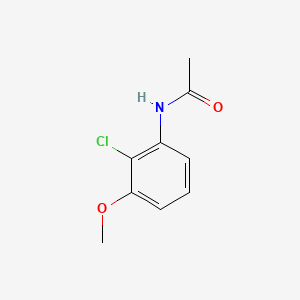
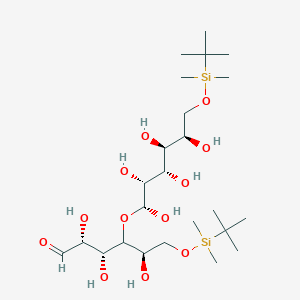
methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
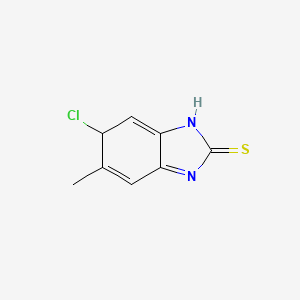
![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
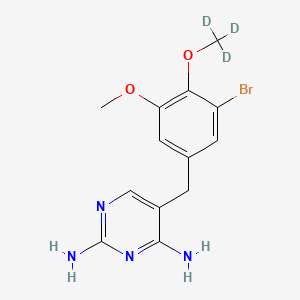
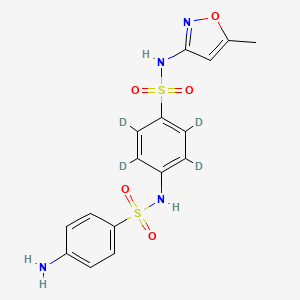
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
